Dodecafluoropentane (perfluoropentane) synthesis and purification methods
Dodecafluoropentane (perfluoropentane) synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of Dodecafluoropentane (Perfluoropentane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecafluoropentane, also known as perfluoropentane (PFP), is a synthetic, inert fluorocarbon liquid with the chemical formula C₅F₁₂.[1][2] Its unique physical and chemical properties, including high density, low surface tension, and high gas-dissolving capacity, make it a valuable compound in various advanced applications.[3][4] In the biomedical field, it is utilized as an ultrasound contrast agent, a component in oxygen therapeutics (blood substitutes), and for acoustic droplet vaporization in occlusion therapy.[2][5] The synthesis and purification of dodecafluoropentane to the high degree of purity required for these applications, particularly in drug development, involve specialized and controlled chemical processes.[6] This guide provides a detailed overview of the primary synthesis and purification methodologies for dodecafluoropentane.
Synthesis of Dodecafluoropentane
The industrial production of dodecafluoropentane primarily relies on two main fluorination techniques: Electrochemical Fluorination (ECF) and the Fowler Process using high-valency metal fluorides like cobalt(III) fluoride (B91410).
Electrochemical Fluorination (ECF)
Electrochemical fluorination is a cornerstone method for the production of perfluorinated compounds.[7] This process involves the electrolysis of a hydrocarbon substrate (in this case, pentane) in anhydrous hydrogen fluoride (HF). There are two main variations of the ECF process used for producing perfluoroalkanes.
The Simons process, developed by Joseph H. Simons, is a widely used ECF method.[7] In this process, an organic compound is dissolved in anhydrous hydrogen fluoride to form a conductive solution, which is then electrolyzed.
Experimental Protocol: Simons Process (Generalized)
A typical laboratory-scale or industrial setup for the Simons process consists of an electrochemical cell with a nickel anode and a steel or nickel cathode. A solution of pentane (B18724) in anhydrous hydrogen fluoride is prepared. A direct current is passed through the cell, typically at a voltage of 5-6 V, to initiate the fluorination process.[7] The hydrogen atoms on the pentane molecule are progressively replaced by fluorine atoms. The fully fluorinated dodecafluoropentane, being denser than the electrolyte, separates and can be collected from the bottom of the cell. Gaseous byproducts, mainly hydrogen, are vented from the cell.
-
Reaction: C₅H₁₂ + 12HF → C₅F₁₂ + 12H₂
Key Parameters and Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Starting Material | n-pentane or isopentane | |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [7] |
| Anode Material | Nickel | [7] |
| Cathode Material | Nickel or Steel | [6] |
| Cell Voltage | 5 - 6 V | [7] |
| Current Density | Typically low, e.g., < 3.0 A/dm² | [1] |
| Temperature | 0 - 15 °C | [1] |
| Yield | Highly variable, often moderate due to fragmentation and partial fluorination | [6][7] |
| Purity (crude) | Mixture of perfluoropentane, partially fluorinated pentanes, and fragmentation products | [6] |
The Phillips Petroleum process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE), is particularly suited for volatile hydrocarbons like pentane.[7] This method employs a molten salt electrolyte, typically a mixture of potassium fluoride and hydrogen fluoride (KHF₂), and a porous carbon anode.
Experimental Protocol: Phillips Petroleum Process (Generalized)
In the CAVE process, the hydrocarbon vapor is passed through a porous carbon anode immersed in a molten KHF₂ electrolyte. The electrolysis is carried out at a higher temperature compared to the Simons process to maintain the electrolyte in a molten state. The fluorination occurs at the anode surface, and the perfluorinated product is carried away with the effluent gas stream.
Key Parameters and Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Starting Material | Pentane (vapor phase) | [7] |
| Electrolyte | Molten Potassium Fluoride - Hydrogen Fluoride (KHF₂) | [7] |
| Anode Material | Porous Graphite (Carbon) | [7] |
| Temperature | Higher than Simons Process (to maintain molten electrolyte) | [7] |
| Yield | Can be higher than the Simons process for volatile hydrocarbons | [7] |
| Purity (crude) | Contains perfluoropentane and byproducts | [6] |
Workflow for Electrochemical Fluorination
Caption: General workflows for the Simons and Phillips Petroleum electrochemical fluorination processes.
Fowler Process (Cobalt(III) Fluoride Fluorination)
The Fowler process offers an alternative to ECF and direct fluorination with elemental fluorine by using a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[8] This method is generally considered milder than direct fluorination, leading to less fragmentation of the hydrocarbon backbone.
Experimental Protocol: Fowler Process (Generalized)
The process is typically carried out in two stages. First, cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at an elevated temperature (around 250-300 °C) to generate cobalt(III) fluoride.[8] In the second stage, the hydrocarbon vapor (pentane) is passed over the heated CoF₃ (around 150-300 °C).[8] The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated. The crude dodecafluoropentane is then condensed and collected. The CoF₂ can be regenerated in a continuous or batch process.
-
Regeneration: 2CoF₂ + F₂ → 2CoF₃
-
Fluorination: C₅H₁₂ + 24CoF₃ → C₅F₁₂ + 12HF + 24CoF₂
Key Parameters and Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Starting Material | n-pentane, isopentane, or cyclopentane (B165970) vapor | |
| Fluorinating Agent | Cobalt(III) Fluoride (CoF₃) | [8] |
| Regeneration | Elemental Fluorine (F₂) | [8] |
| Reaction Temperature | 150 - 400 °C | |
| Yield | Good yields are generally obtained | |
| Purity (crude) | Mixture of perfluoropentane isomers and some partially fluorinated compounds |
Workflow for the Fowler Process
Caption: The two-stage Fowler process for dodecafluoropentane synthesis.
Purification of Dodecafluoropentane
The crude dodecafluoropentane obtained from any of the synthesis methods is a mixture containing the desired product, partially fluorinated byproducts, and isomers.[6] For pharmaceutical and other high-purity applications, rigorous purification is essential, as partially fluorinated compounds can be toxic.[6]
Fractional Distillation
Fractional distillation is the primary method for purifying dodecafluoropentane.[9] This technique separates components of a liquid mixture based on differences in their boiling points.[10] Dodecafluoropentane has a boiling point of approximately 29 °C, which allows for its separation from lower-boiling point impurities (more volatile) and higher-boiling point impurities (less volatile partially fluorinated compounds).
Experimental Protocol: Fractional Distillation (Generalized)
The crude dodecafluoropentane is placed in a distillation flask equipped with a fractionating column. The column is packed with a material that provides a large surface area, such as glass beads or rings, to facilitate multiple condensation-vaporization cycles. The mixture is heated, and the component with the lowest boiling point vaporizes first, rises through the column, condenses, and is collected as the first fraction. As the temperature is gradually increased, fractions with progressively higher boiling points are collected. The fraction corresponding to the boiling point of dodecafluoropentane (around 29 °C) is collected as the purified product.
Key Parameters and Quantitative Data
| Parameter | Description | Reference |
| Principle | Separation based on boiling point differences | [10] |
| Apparatus | Distillation flask, fractionating column (e.g., Vigreux), condenser, receiving flask | [9] |
| Boiling Point of C₅F₁₂ | ~29 °C | [11] |
| Expected Impurities | Partially fluorinated pentanes (higher boiling points), fragmentation products (lower boiling points) | [6] |
| Purity Achieved | >99% is achievable with efficient fractional distillation | [12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. WO2022160762A1 - New industrial process for manufacturing of perfluoropentane (pfp) - Google Patents [patents.google.com]
- 7. Dodecafluoropentane | 678-26-2 | Benchchem [benchchem.com]
- 8. Fowler process - Wikipedia [en.wikipedia.org]
- 9. chembam.com [chembam.com]
- 10. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Phillips Petroleum Company | 6302 Authors | 12716 Publications | Related Institutions [scispace.com]
